8-Methylcinnolin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89770-41-2 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
8-methylcinnolin-4-amine |
InChI |
InChI=1S/C9H9N3/c1-6-3-2-4-7-8(10)5-11-12-9(6)7/h2-5H,1H3,(H2,10,12) |
InChI Key |
WVKMSDVQKSFKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 8 Methylcinnolin 4 Amine and Advanced Cinnoline Constructs
Classical Routes to the Cinnoline (B1195905) Ring System
Historically, the synthesis of the cinnoline nucleus has relied on several foundational reactions that established the groundwork for heterocyclic chemistry. benthamdirect.comingentaconnect.com These methods typically involve the formation of the key N-N bond and subsequent cyclization to form the bicyclic aromatic system.
The use of arenediazonium salts as precursors is one of the earliest and most fundamental approaches to cinnoline synthesis. researchgate.netscribd.com These reactions leverage the reactivity of the diazonium group to facilitate intramolecular cyclization.
Richter Cinnoline Synthesis: This was the first reported synthesis of the cinnoline ring. scribd.comwikipedia.org The process involves the cyclization of an ortho-alkynyl arenediazonium salt, generated in situ from an ortho-alkynyl aniline. For instance, the diazotization of ortho-aminophenylpropionic acid and subsequent cyclization of the resulting arenediazonium salt yields a cinnoline derivative. scribd.comwikipedia.org
Widman–Stoermer Reaction: This method produces cinnolines with substituents at the 4-position by diazotizing ortho-vinylanilines. The reaction proceeds via cyclization involving the diazonium cation and the double bond of the vinyl substituent, typically at room temperature. researchgate.net
Borsche–Herbert Cyclization: This approach utilizes the diazotization of ortho-aminoacetophenones. The cyclization is thought to occur through the enol form of the ketone, and the reaction is often facilitated by electron-withdrawing substituents on the starting material. researchgate.net
Arenediazonium salts are typically prepared by reacting an aniline with nitrous acid (HNO₂) at low temperatures (0–5 °C). pressbooks.publibretexts.orgchemistrysteps.com The nitrous acid itself is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl. pressbooks.publibretexts.org The resulting diazonium ion is a versatile intermediate for various substitution and coupling reactions. pressbooks.pubchemistrysteps.com
The use of aryl hydrazines and aryl hydrazones is a highly versatile and widely employed strategy for constructing the cinnoline scaffold. benthamdirect.comingentaconnect.comresearchgate.net This approach allows for the synthesis of a diverse range of substituted cinnolines.
One common method involves the intramolecular Friedel-Crafts alkylation of an arylhydrazone derived from an α-halocarbonyl compound. tsijournals.com For example, the phenylhydrazone of phenacyl bromide can be cyclized to form a 1,4-dihydrocinnoline, which can then be oxidized to the corresponding cinnoline. tsijournals.com This strategy has been extended to various substituted phenylhydrazines to produce cinnolines with substituents on the benzo portion of the ring system. tsijournals.com
Another key reaction is the Neber–Bossel method for synthesizing 3-hydroxycinnolines. researchgate.net In this process, the diazotization of (2-aminophenyl)hydroxyacetates, followed by reduction, yields a hydrazine that undergoes cyclization upon heating in acid. researchgate.net
| Classical Method | Precursor Type | Key Transformation |
|---|---|---|
| Richter Synthesis | o-Alkynyl Arenediazonium Salt | Intramolecular cyclization |
| Widman–Stoermer Reaction | o-Vinylaniline | Diazotization followed by cyclization |
| Borsche–Herbert Cyclization | o-Aminoacetophenone | Diazotization and cyclization via enol form |
| Aryl Hydrazone Cyclization | Aryl hydrazone of α-halocarbonyl | Intramolecular Friedel-Crafts alkylation |
Contemporary and Emerging Synthetic Strategies
Modern organic synthesis has introduced more efficient and versatile methods for constructing the cinnoline ring, often employing metal catalysts and novel reaction cascades. benthamdirect.comingentaconnect.com
Metal-catalyzed cross-coupling reactions have become powerful tools for the synthesis of cinnoline derivatives. benthamdirect.comingentaconnect.com These methods facilitate the formation of crucial C-C and C-N bonds under relatively mild conditions.
Copper-Catalyzed Reactions: Copper catalysts are effective in promoting intramolecular N-arylation. For example, hydrazones derived from 3-haloaryl-3-hydroxy-2-diazopropanoates can be converted to the corresponding cinnolines via Cu-catalyzed N-arylation. nih.gov
Rhodium-Catalyzed Reactions: Rhodium catalysts have been used in the redox-neutral annulation of azo and diazo compounds. This strategy proceeds through a tandem C-H activation and C-N bond formation to afford the cinnoline ring system. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysis is employed in annulation reactions, such as the dual C-H activation to construct C-C and C-N bonds in a one-pot synthesis of complex cinnoline-containing polycycles. researchgate.net
These transition-metal-catalyzed reactions offer significant advantages, including high efficiency and functional group tolerance, expanding the scope of accessible cinnoline structures. rsc.org
Reductive cyclization provides a powerful route to cinnolines and related polycyclic systems like benzo[c]cinnolines. researchgate.netscribd.com A classic example is the reductive cyclization of 2,2'-dinitrobiphenyls to form benzo[c]cinnolines. scribd.com
More recently, transition-metal-free intramolecular redox cyclization reactions have been developed. One such method involves the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. nih.govrsc.org The reaction proceeds through a key intramolecular redox step to form a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation, cyclization, and aromatization to yield the final cinnoline product. nih.govrsc.org
Intramolecular annulation strategies are also prominent. For instance, a catalyst-free cascade annulation of enaminones and aryl diazonium tetrafluoroboronates provides a simple and direct route to diverse cinnoline structures upon heating. nih.gov
| Contemporary Method | Catalyst/Reagent | Key Reaction Type | Typical Precursors |
|---|---|---|---|
| Metal-Catalyzed N-Arylation | Copper (Cu) | C-N Bond Formation | Hydrazones from 3-haloaryl compounds |
| Redox-Neutral Annulation | Rhodium (Rh) | C-H Activation / C-N Formation | Azo and diazo compounds |
| Reductive Cyclization | Base-promoted (metal-free) | Intramolecular Redox/Cyclization | 2-Nitrobenzyl alcohol and benzylamine |
| Cascade Annulation | None (Thermal) | Intramolecular Annulation | Enaminones and aryl diazonium salts |
Specific Synthetic Pathways for 4-Aminocinnolines and Methyl-Substituted Cinnolines
The synthesis of specifically substituted cinnolines, such as 8-Methylcinnolin-4-amine, requires methods that can control the placement of functional groups on the heterocyclic ring.
A highly effective method for the direct synthesis of 4-aminocinnolines involves the chemoselective cyclodehydration of α-arylhydrazono-β-oxoamides. nih.govacs.org This transformation can be achieved using an electrophilic activation strategy. The reaction of α-arylhydrazono-β-oxoamides with a combination of hexaphenyloxodiphosphonium triflate (Hendrickson reagent) and triflic anhydride (Tf₂O) at room temperature yields polysubstituted 4-aminocinnolines in good yields (67-90%). nih.govacs.org The starting α-arylhydrazono-β-oxoamides are readily prepared by coupling a diazonium salt (generated from an arylamine) with a β-oxoamide. acs.org
To synthesize an 8-methyl substituted cinnoline, the synthesis would typically begin with a correspondingly substituted precursor. For example, starting the sequence with 2-methylaniline (o-toluidine) would lead to the formation of a diazonium salt that, when coupled with a β-oxoamide, produces an α-(2-methylphenyl)hydrazono-β-oxoamide. Subsequent cyclization via the electrophilic activation method described above would be expected to yield the desired 8-methyl-4-aminocinnoline derivative. This general approach of carrying the substituent through the synthesis from a substituted aniline is a common and effective strategy. nih.gov
Chemical Transformations and Derivatization of this compound and its Analogs
The chemical versatility of 4-aminocinnolines, including this compound, is primarily centered around the reactivity of the 4-amino group and the potential for annulation reactions to build more complex fused heterocyclic systems. Research in this area has largely focused on cyclocondensation reactions to construct novel polycyclic aromatic compounds.
One of the key reactive precursors for these transformations is (4-amino-6,8-dimethylcinnolin-3-yl)phenylmethanone, a close analog of the subject compound. The presence of the amino group ortho to the benzoyl substituent facilitates a variety of cyclization reactions. For instance, condensation of this aminocinnoline derivative with reagents containing active methylene groups, such as malononitrile and diethyl malonate, leads to the formation of pyrido[3,2-c]cinnoline derivatives. researchgate.net Similarly, reaction with dimethylacetamide-dimethylacetal also yields the corresponding pyrido[3,2-c]cinnoline. researchgate.net
Another important transformation is the reaction with triethyl orthoacetate, which proceeds through the formation of an intermediate imidoester that subsequently cyclizes to a pyrido[3,2-c]cinnoline derivative. researchgate.net Furthermore, the amino group can first be acylated, for example, to form the acetamido derivative, which can then be cyclized to afford 1,2-dihydro-2-oxopyrido[3,2-c]cinnoline structures. researchgate.net
The strategic use of different cyclizing agents allows for the synthesis of various fused systems. For example, the reaction of (4-aminocinnolin-3-yl)phenylmethanone with reagents like ethyl cyanoacetate, acetylacetone, and ethyl acetoacetate also yields a range of substituted pyrido[3,2-c]cinnolines. researchgate.net
Beyond the formation of pyridocinnolines, the 4-amino group can also be utilized to construct other fused heterocyclic rings. Treatment of 4-amino-3-cinnolinecarbonitrile with formamide, formic acid, thiourea, or phenyl isothiocyanate has been shown to produce pyrimido[5,4-c]cinnoline derivatives. researchgate.net This highlights the utility of the 4-aminocinnoline scaffold in accessing a diverse range of nitrogen-containing polycyclic systems.
The following tables summarize the outcomes of these chemical transformations on analogs of this compound.
Table 1: Synthesis of Pyrido[3,2-c]cinnoline Derivatives from (4-Amino-6,8-dimethylcinnolin-3-yl)phenylmethanone
| Reagent | Product |
| Malononitrile | 2-Amino-3-cyano-6-phenyl-8,10-dimethylpyrido[3,2-c]cinnoline |
| Diethyl Malonate | 3-Ethoxycarbonyl-2-hydroxy-6-phenyl-8,10-dimethylpyrido[3,2-c]cinnoline |
| Dimethylacetamide-dimethylacetal | 2-Methyl-6-phenyl-8,10-dimethylpyrido[3,2-c]cinnoline |
| Triethyl Orthoacetate | 2-Methyl-3-ethoxy-6-phenyl-8,10-dimethylpyrido[3,2-c]cinnoline |
Table 2: Synthesis of Fused Cinnoline Derivatives from (4-Aminocinnolin-3-yl)phenylmethanone
| Starting Material | Reagent | Product |
| (4-Aminocinnolin-3-yl)phenylmethanone | Malononitrile | 2-Amino-3-cyano-6-phenylpyrido[3,2-c]cinnoline |
| (4-Aminocinnolin-3-yl)phenylmethanone | Ethyl Cyanoacetate | 3-Cyano-2-hydroxy-6-phenylpyrido[3,2-c]cinnoline |
| (4-Aminocinnolin-3-yl)phenylmethanone | Acetylacetone | 2,4-Dimethyl-3-acetyl-6-phenylpyrido[3,2-c]cinnoline |
| (4-Aminocinnolin-3-yl)phenylmethanone | Ethyl Acetoacetate | 3-Acetyl-2-hydroxy-6-phenylpyrido[3,2-c]cinnoline |
| (4-Acetamidocinnolin-3-yl)phenylmethanone | - (Cyclization) | 1,2-Dihydro-2-oxo-4-phenylpyrido[3,2-c]cinnoline |
| 4-Amino-3-cinnolinecarbonitrile | Formamide | Pyrimido[5,4-c]cinnolin-4-amine |
| 4-Amino-3-cinnolinecarbonitrile | Thiourea | 2-Mercaptopyrimido[5,4-c]cinnolin-4-amine |
Advanced Structural Characterization and Spectroscopic Elucidation of Cinnoline 4 Amines
Spectroscopic Techniques for Molecular Structure Assignment and Verification (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the unambiguous determination of the molecular structure of novel compounds. While specific spectral data for 8-Methylcinnolin-4-amine is not extensively documented in publicly available literature, the analysis of a closely related derivative, 8-Methyl-4-(p-aminophenylsulfonamido)cinnoline-3-carboxamide, provides significant insights into the expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are pivotal in mapping the carbon-hydrogen framework of a molecule. For this compound, the following spectral characteristics would be anticipated:
¹H NMR: The spectrum would exhibit distinct signals for the aromatic protons on the cinnoline (B1195905) ring system, the amine protons, and the methyl group protons. The protons on the benzene (B151609) portion of the cinnoline ring (H-5, H-6, and H-7) would appear as a complex multiplet in the aromatic region. The methyl protons at the C-8 position would likely appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. The proton at the C-3 position would also give a distinct signal in the aromatic region.
¹³C NMR: The spectrum would show nine distinct carbon signals corresponding to the nine carbon atoms in the this compound molecule. The chemical shifts of the carbons in the aromatic rings would be in the typical downfield region (δ 110-160 ppm). The methyl carbon (C-8 methyl) would be observed in the upfield aliphatic region.
A representative, albeit for a more complex derivative, ¹H NMR spectral data for 8-Methyl 4-(p-amino phenyl sulphonamide) cinnoline-3-carboxamide showed aromatic protons as a multiplet at δ 7.5 ppm and a singlet for an NH proton at δ 8.1 ppm nih.gov. This supports the expected regions for proton resonances in a substituted 8-methylcinnoline (B1613027) system.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | 8.0 - 8.2 | - |
| C-3 | - | 140 - 145 |
| C-4 | - | 150 - 155 |
| H-5 | 7.6 - 7.8 | - |
| C-5 | - | 125 - 130 |
| H-6 | 7.2 - 7.4 | - |
| C-6 | - | 128 - 132 |
| H-7 | 7.5 - 7.7 | - |
| C-7 | - | 120 - 125 |
| C-8 | - | 135 - 140 |
| 8-CH₃ | 2.3 - 2.5 | 15 - 20 |
| C-4a | - | 148 - 152 |
| C-8a | - | 122 - 127 |
| 4-NH₂ | 5.0 - 6.0 (broad) | - |
Note: These are predicted values based on general principles and data from related structures. Actual experimental values may vary.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₉H₉N₃), the molecular ion peak ([M]⁺) would be expected at m/z 159. The fragmentation pattern would likely involve the loss of small molecules or radicals. For the related, more complex compound, 8-Nitro 4-(p-amino phenyl sulphonamide) cinnoline 3-carboxamide, the mass spectrum showed a molecular ion peak at m/z 388, with significant fragment ions at m/z 156 and 142, indicating the stability of the core cinnoline structure nih.gov.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Fragment | m/z (Expected) | Possible Neutral Loss |
| [M]⁺ | 159 | - |
| [M - CH₃]⁺ | 144 | CH₃ radical |
| [M - NH₂]⁺ | 143 | NH₂ radical |
| [M - HCN]⁺ | 132 | Hydrogen Cyanide |
| [C₈H₆N]⁺ | 130 | - |
Prototropic Tautomerism in Cinnoline-4-amine Systems
Prototropic tautomerism is a phenomenon where isomers, known as tautomers, exist in equilibrium and are readily interconverted by the migration of a proton. In the case of cinnoline-4-amine systems, the potential for amino-imino tautomerism exists.
The two primary tautomeric forms are the amino form (this compound) and the imino form (8-Methyl-1,4-dihydrocinnolin-4-imine). The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the cinnoline ring.
Studies on the parent cinnolin-4-amine have shown that it predominantly exists in the amino form. This is in contrast to related compounds like cinnolin-4-ol and cinnoline-4-thiol, which favor the corresponding oxo and thione tautomers, respectively. The stability of the amino tautomer in cinnolin-4-amine is attributed to the preservation of the aromaticity of the heterocyclic ring system.
For this compound, it is highly probable that the amino form is also the predominant tautomer in solution. The electron-donating nature of the methyl group at the C-8 position is not expected to significantly shift the equilibrium towards the less aromatic imino form. The interconversion between the tautomers is a dynamic process that can be catalyzed by acids or bases wikipedia.org.
Conformational Analysis and Stereochemical Considerations
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The cinnoline ring system is a bicyclic heteroaromatic structure and is largely planar. Therefore, the primary conformational flexibility in this compound arises from the orientation of the exocyclic amino group and the methyl group.
Due to the planarity of the bicyclic ring, significant ring puckering, as seen in systems like cyclohexane, is not a factor. The key stereochemical consideration is the rotational barrier around the C4-N bond of the amino group. While there is typically free rotation around this bond at room temperature, there might be a preferred orientation of the amino group relative to the ring to minimize steric hindrance and optimize electronic interactions.
Computational and Theoretical Investigations in Cinnoline 4 Amine Research
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in elucidating the intrinsic electronic properties of the cinnoline (B1195905) scaffold. These studies provide a foundational understanding of the molecule's reactivity, stability, and optical characteristics. While specific data for 8-methylcinnolin-4-amine is not extensively available in the reviewed literature, studies on closely related 4-substituted cinnoline derivatives offer valuable predictive insights.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
Theoretical studies on a series of 4-substituted cinnolines have systematically investigated the influence of different functional groups on the HOMO and LUMO energy levels. For the parent cinnoline molecule, the HOMO and LUMO energies have been calculated, providing a baseline for understanding the electronic effects of substituents. The introduction of an amino group at the C-4 position is expected to raise the HOMO energy level due to its electron-donating nature, thereby influencing the molecule's ability to donate electrons in chemical reactions. A methyl group at the C-8 position would likely introduce a smaller, yet noticeable, electron-donating effect through hyperconjugation, further modulating the frontier orbital energies.
A representative analysis of various 4-substituted cinnolines revealed a range of HOMO-LUMO gaps, indicating that the electronic nature of the substituent significantly tunes the molecule's reactivity. For instance, electron-withdrawing groups tend to lower both HOMO and LUMO energies and decrease the energy gap, making the molecule more susceptible to nucleophilic attack. Conversely, electron-donating groups, such as the amine and methyl groups in this compound, are predicted to increase the HOMO-LUMO gap, suggesting enhanced stability.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Cinnoline | -6.89 | -1.54 | 5.35 |
| Cinnolin-4-amine | -5.98 | -1.12 | 4.86 |
| 4-Nitrocinnoline | -7.89 | -3.21 | 4.68 |
Analysis of Dipole Moments and Polarizability
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with higher polarizability are generally more reactive and can engage in stronger intermolecular interactions. Computational studies on 4-substituted cinnolines have shown that the nature of the substituent has a pronounced effect on the average polarizability (α). Electron-donating groups tend to increase polarizability, suggesting that this compound would exhibit a higher polarizability compared to the unsubstituted cinnoline.
| Compound | Dipole Moment (Debye) | Average Polarizability (α) (a.u.) |
|---|---|---|
| Cinnoline | 4.35 | 98.7 |
| Cinnolin-4-amine | 5.12 | 112.5 |
| 4-Nitrocinnoline | 1.89 | 115.3 |
Prediction of Non-linear Optical Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Theoretical calculations can predict the NLO properties of molecules, primarily through the first-order hyperpolarizability (β). Molecules with large β values are considered promising candidates for NLO materials. The key molecular feature for high NLO activity is a significant charge transfer, often achieved in molecules with strong electron-donating and electron-accepting groups connected by a π-conjugated system.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational techniques used to predict the binding of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Elucidation of Putative Binding Modes and Affinities
Molecular docking simulations can predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity, which is often expressed as a docking score or estimated binding energy. This information is vital for understanding the structure-activity relationships of a series of compounds and for designing more potent inhibitors. For cinnoline derivatives, docking studies have been performed against various biological targets to explore their therapeutic potential. These simulations reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
Insights into Enzyme Active Site Interactions (e.g., Tubulin, Human Neutrophil Elastase)
Tubulin: Tubulin is a critical protein involved in cell division, making it an attractive target for anticancer drug development. Several studies have explored the potential of cinnoline derivatives as tubulin polymerization inhibitors. nih.gov Molecular docking simulations have been used to investigate the binding of novel cinnoline derivatives to the colchicine (B1669291) binding site of tubulin. nih.gov These studies have shown that the cinnoline scaffold can fit snugly into the binding pocket, with substituents at various positions forming key interactions with the surrounding amino acid residues. For a hypothetical docking of this compound, the amino group at C-4 would be expected to form hydrogen bonds with polar residues in the active site, while the bicyclic cinnoline core and the methyl group would likely engage in hydrophobic interactions.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Properties and Drugability Assessment
A thorough search of scientific databases reveals a lack of specific in silico studies focused on the ADME properties and drugability of this compound. While general computational methods for predicting these parameters are well-established, their application to this particular compound has not been detailed in peer-reviewed literature. Such studies would typically involve the use of computational models to predict properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. The absence of this data means that key indicators of the compound's pharmacokinetic profile and its potential as a drug candidate remain undetermined from a computational standpoint.
Without specific studies, it is not possible to provide a data table on the predicted ADME properties of this compound.
Theoretical Studies on Redox Potentials and Chemical Reactivity
Similarly, there is a notable absence of theoretical studies investigating the redox potentials and chemical reactivity of this compound. Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to calculate electronic properties that provide insight into a molecule's reactivity and its potential to participate in oxidation-reduction reactions. These calculations can help in understanding a compound's mechanism of action and its potential for metabolic activation or inactivation. The lack of such theoretical data for this compound limits the fundamental understanding of its chemical behavior at an electronic level.
Consequently, no data table on the theoretical redox potentials or chemical reactivity parameters for this compound can be presented.
Further research in these computational and theoretical areas would be invaluable in elucidating the potential of this compound for further development in medicinal chemistry.
Structure Activity Relationship Sar Studies of Cinnoline 4 Amine Derivatives
Impact of Substituent Modifications on Biological Activity
The biological profile of cinnoline-4-amine derivatives can be significantly altered by modifying the substituents on the heterocyclic ring system. The nature, position, and electronic properties of these substituents play a pivotal role in determining the compound's potency and spectrum of activity, including antibacterial, antifungal, and anti-inflammatory effects. nih.govresearchgate.net
Research has shown that the introduction of different functional groups can modulate the pharmacological action:
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents on the cinnoline (B1195905) core is a key determinant of activity. For instance, cinnoline derivatives featuring electron-donating groups, such as methoxyl and hydroxyl moieties on an attached phenyl ring, have been shown to exhibit the highest anti-inflammatory activity. nih.govmdpi.com Conversely, the presence of an electron-withdrawing substituent at the phenyl group was associated with increased antibacterial activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative bacteria (e.g., E. coli). nih.govmdpi.com
Halogen Substitution: The incorporation of halogen atoms, such as chlorine, bromine, and fluorine, into the cinnoline structure is a common strategy to enhance antimicrobial potency. nih.govresearchgate.net Halogenated derivatives have demonstrated potent activity at lower concentrations, often showing a zone of inhibition comparable to or better than reference drugs. nih.govresearchgate.net This enhancement may be attributed to the influence of halogens on the molecule's lipophilicity and electronic distribution.
Heterocyclic Moieties at the 4-amino Group: Modification of the 4-amino group with various heterocyclic rings has been explored to generate new derivatives with improved biological profiles. nih.gov Studies involving the introduction of five-membered (e.g., thiophene (B33073), furan (B31954), pyrazole, imidazole) or six-membered (e.g., piperazine) heterocycles at the 4-amino position have yielded compounds with significant antibacterial and anti-inflammatory activities. nih.govresearchgate.net The specific heterocycle attached influences the potency against different bacterial strains. nih.gov
The following table summarizes the observed impact of various substituent modifications on the biological activity of cinnoline derivatives.
| Substituent Type | Position of Modification | Effect on Biological Activity | Reference(s) |
| Electron-Donating Groups (e.g., -OCH₃, -OH) | Phenyl moiety attached to cinnoline | Increased anti-inflammatory activity | nih.govmdpi.com |
| Electron-Withdrawing Groups (e.g., -NO₂, Halogens) | Phenyl moiety attached to cinnoline | Increased antibacterial activity | nih.govmdpi.com |
| Halogens (e.g., -Cl, -Br, -F) | Cinnoline core | Potent antimicrobial activity at lower concentrations | nih.govresearchgate.net |
| Heterocyclic Rings (e.g., Thiophene, Pyrazole) | 4-amino group | Significant antibacterial and anti-inflammatory activity | nih.govresearchgate.net |
| Pyrazoline Ring | Fused to cinnoline core | Enhanced anti-inflammatory and antibacterial activity | nih.govmdpi.com |
Positional Effects of Methyl Group and Amine Functionality on Pharmacological Profile
While extensive SAR studies have been conducted on the broader class of cinnoline derivatives, specific research detailing the positional importance of the methyl group at the C-8 position of 8-Methylcinnolin-4-amine is not prominently featured in the available literature. However, general principles of medicinal chemistry suggest that the methyl group at this position likely influences the molecule's lipophilicity, metabolic stability, and steric interactions with its biological target.
The 4-amino group, in contrast, is a well-established critical feature for the biological activity of this class of compounds. It serves as a key interaction point and a primary site for chemical modification to modulate pharmacological properties. Optimization of fragment hits into potent inhibitors, such as those for Bruton's tyrosine kinase (BTK), has often involved derivatization at the 4-amino position, leading to the discovery of orally active and selective agents. nih.gov The synthesis of various 4-aminoquinoline-based hybrids also underscores the strategic importance of the amino group at the C-4 position for antibacterial activity. mdpi.com The amino group can act as a hydrogen bond donor, which is often crucial for anchoring the ligand within the binding site of a target protein or enzyme.
Design Principles for Optimized Cinnoline-Based Ligands
Based on SAR studies, several key design principles have emerged for the development of optimized cinnoline-based ligands with enhanced therapeutic potential.
Targeted Substitution: The biological activity of the cinnoline scaffold can be tailored for specific therapeutic targets. For antibacterial agents, introducing electron-withdrawing groups and halogens is a promising strategy. nih.govnih.gov For anti-inflammatory applications, incorporating electron-donating groups has proven effective. nih.govmdpi.com
Exploitation of the 4-Amino Position: The 4-amino group is a critical handle for derivatization. Attaching various cyclic and heterocyclic moieties at this position can significantly enhance potency and modulate the pharmacological profile. nih.gov This position is key for establishing interactions within target binding sites.
Pharmacokinetic Improvement: The cinnoline scaffold can be used to overcome pharmacokinetic challenges observed with related heterocyclic systems. For example, a 3-amido-4-anilinocinnoline derivative was designed as a phosphodiesterase 4 (PDE4) inhibitor to improve upon the poor pharmacokinetic profile of a quinoline (B57606) analog, resulting in a compound with excellent in vitro potency and improved pharmacokinetics in non-human primates. nih.govmdpi.com
Hybrid Molecule Design: Combining the cinnoline core with other known pharmacophores, such as sulphonamides or pyrazoline rings, can lead to synergistic effects and the development of dual-acting agents. nih.govmdpi.comnih.gov This approach has been successful in creating compounds with both anti-inflammatory and antibacterial properties. nih.govmdpi.com
Comparative SAR with Related Heterocyclic Scaffolds (e.g., Quinoline, Isoquinoline)
Cinnoline is a structural isomer of other important bicyclic heterocycles like quinoline and isoquinoline (B145761), and its derivatives are often designed as analogs of these compounds. nih.govmdpi.com Comparative studies reveal both similarities and crucial differences in their pharmacological profiles, highlighting the unique advantages of the cinnoline scaffold in certain therapeutic contexts.
Superior Potency and Selectivity: In several instances, cinnoline derivatives have demonstrated superior potency compared to their quinoline or isoquinoline counterparts. A notable example is in the development of PDE4 inhibitors, where a cinnoline-based compound not only retained excellent in vitro potency but also showed over 100-fold selectivity against other PDE isoenzymes and had a significantly improved pharmacokinetic profile compared to the analogous quinoline. nih.govmdpi.com
Antiprotozoal Activity: When a panel of different heterocyclic scaffolds was synthesized and tested for antiprotozoal activity, the cinnoline derivative displayed potent proliferation inhibition against L. major and P. falciparum. nih.govmdpi.com This suggests that the specific arrangement of nitrogen atoms in the cinnoline ring can be advantageous for certain biological targets.
Bioisosteric Replacement: The concept of bioisosteric replacement is central to the comparative SAR of these scaffolds. As a bioisostere of quinoline, the cinnoline ring system offers a different electronic and steric profile, which can be exploited to optimize ligand-receptor interactions, improve metabolic stability, or reduce off-target effects. nih.govnih.gov The development of cinnoline-based molecules is often a direct contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties, building upon knowledge from existing quinoline and isoquinoline drugs. nih.gov
The following table provides a comparative overview of these related heterocyclic scaffolds.
| Feature | Cinnoline | Quinoline | Isoquinoline | Reference(s) |
| Core Structure | Benzo[c]pyridazine (1,2-diazanaphthalene) | Benzo[b]pyridine (1-azanaphthalene) | Benzo[c]pyridine (2-azanaphthalene) | nih.govmdpi.comfrontiersin.org |
| Key Advantage | Can offer improved potency and pharmacokinetic profiles over analogs. | Well-established scaffold in numerous approved drugs. | Privileged scaffold in medicinal chemistry for anticancer agents. | nih.govmdpi.comresearchgate.net |
| Example of Superiority | A cinnoline-based PDE4 inhibitor showed improved pharmacokinetics vs. its quinoline analog. | The quinoline core is central to famous antimalarials like chloroquine. | The isoquinoline core is present in many natural product alkaloids with potent bioactivity. | nih.govmdpi.comfrontiersin.orgresearchgate.net |
| Therapeutic Areas | Antibacterial, anti-inflammatory, antimalarial, anticancer, anxiolytic. | Antimalarial, antibacterial, anticancer, anti-inflammatory. | Anticancer, antimicrobial, enzyme inhibitors. | nih.govresearchgate.netfrontiersin.orgresearchgate.net |
Pharmacological Targets and Mechanistic Investigations of Cinnoline Derivatives
Enzyme Inhibition and Modulatory Activities
Cinnoline (B1195905) derivatives have been identified as inhibitors and modulators of several important enzymes implicated in various disease pathways. These activities are central to their potential therapeutic effects.
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. Cinnoline derivatives have emerged as a promising class of protein kinase inhibitors.
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in cell growth, proliferation, and survival. A series of cinnoline derivatives have been developed and evaluated as PI3K inhibitors. Many of these compounds exhibited inhibitory activities in the nanomolar range against PI3Ks. For instance, one particular derivative demonstrated significant micromolar inhibitory potency against three human tumor cell lines, with IC50 values of 0.264 μM, 2.04 μM, and 1.14 μM. nih.gov The development of these cinnoline-based PI3K inhibitors highlights the potential of this scaffold in cancer therapy. nih.gov
While the broader class of cinnoline derivatives shows promise, specific research on their activity against other protein kinases such as Receptor Tyrosine Kinases, LRRK-2, GSK-3β, p38α MAPK, and JNK-3 is less defined in the public domain. However, the related quinoline (B57606) scaffold has been extensively studied as an inhibitor of various protein kinases, including c-Met, EGFR, and VEGFR. mdpi.comresearchgate.net
Interactive Data Table: PI3K Inhibition by a Cinnoline Derivative nih.gov
| Cell Line | IC50 (μM) |
| Human Tumor Cell Line 1 | 0.264 |
| Human Tumor Cell Line 2 | 2.04 |
| Human Tumor Cell Line 3 | 1.14 |
Topoisomerases are essential enzymes that manage the topology of DNA during various cellular processes like replication and transcription. mdpi.com They are validated targets for anticancer drugs. Certain cinnoline derivatives have been investigated as topoisomerase modulators. Specifically, substituted dibenzo[c,h]cinnolines have been studied for their topoisomerase 1 (TOP1)-targeting activity. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that specific structural features, such as a methylenedioxy group, were crucial for their TOP1-targeting activity. nih.gov The removal or replacement of this group led to a significant loss of activity. nih.gov
Human neutrophil elastase (HNE) is a serine protease involved in inflammatory processes. nih.govtandfonline.com Its excessive activity is linked to various inflammatory disorders. nih.gov A series of cinnoline derivatives have been synthesized and evaluated as HNE inhibitors. nih.govtandfonline.comnih.gov These compounds were found to be reversible competitive inhibitors of HNE. nih.govnih.gov One of the most potent compounds in a studied series exhibited an IC50 value of 56 nM. nih.govnih.gov Molecular docking studies have provided insights into the binding modes of these cinnoline derivatives within the HNE active site. nih.govnih.gov
Interactive Data Table: HNE Inhibition by a Cinnoline Derivative nih.govnih.gov
| Compound | IC50 (nM) | Inhibition Type |
| Most Potent Derivative | 56 | Reversible Competitive |
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurological disorders. While specific studies on 8-Methylcinnolin-4-amine are not available, the broader class of nitrogen-containing heterocyclic compounds, including quinoline derivatives, has been investigated for MAO inhibitory activity. nih.govbohrium.com For example, certain pyrrole-quinoline derivatives have been shown to be reversible inhibitors of MAO, with some exhibiting selectivity for the MAO-A isoform. nih.gov
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov While direct studies on cinnoline derivatives as cholinesterase inhibitors are limited in the reviewed literature, related quinoline-based compounds have been explored for this activity. nih.gov
Other Relevant Enzyme Targets
While direct enzymatic inhibition data for this compound is not available, the broader class of cinnoline and structurally related quinoline derivatives has been shown to target several key enzymes. These interactions suggest potential avenues of investigation for this compound.
Quinoline derivatives have been identified as suitable substrates for NAD(P)H:quinone oxidoreductase-1 (NQO1), also known as DT-diaphorase. nih.gov This enzyme plays a crucial role in the detoxification of quinones and the protection of cells from oxidative stress. nih.gov The interaction of quinoline-based compounds with NQO1 suggests that cinnoline derivatives might also serve as substrates or modulators of this enzyme. nih.gov
Furthermore, derivatives of the structurally similar quinoxaline (B1680401) have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 is a key enzyme in the DNA damage repair process, and its inhibition is a validated strategy in cancer therapy. nih.gov The potential for cinnoline derivatives to act as PARP-1 inhibitors warrants further investigation.
Research into quinoline derivatives has also demonstrated their ability to inhibit human dihydroorotate (B8406146) dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. rsc.orgresearchgate.net Inhibition of hDHODH can restrict the proliferation of rapidly dividing cells, making it an attractive target for cancer and autoimmune diseases. rsc.orgresearchgate.net Given the structural similarities, cinnoline derivatives represent a promising scaffold for the development of novel hDHODH inhibitors.
While direct evidence for the inhibition of other enzymes listed, such as nNOS, hiNOS, OGA, nMDA receptor, nSMase-2, IDO-1, COMT, LIMK-1/2, RIPK-1, UCH-L1, and PARK-7, by cinnoline derivatives is limited in the current literature, the diverse biological activities of this compound class suggest that these enzymes could be potential targets. For instance, inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation, have been a focus of drug discovery, and heterocyclic scaffolds are common in such inhibitors. researchgate.netbioworld.com
Table 1: Potential Enzyme Targets of Cinnoline and Related Derivatives
| Enzyme Target | Compound Class Studied | Potential Therapeutic Area |
|---|---|---|
| NQO-1 (DT-diaphorase) | Quinoline derivatives nih.gov | Cancer, Oxidative Stress |
| PARP-1 | Quinoxaline derivatives nih.gov | Cancer |
| DHODH | Quinoline derivatives rsc.orgresearchgate.net | Cancer, Autoimmune Diseases |
| RIPK-1 | General Heterocyclic Scaffolds researchgate.netbioworld.com | Inflammatory Diseases, Neurodegeneration |
Receptor Ligand and Modulator Interactions
Cinnoline derivatives have been shown to interact with several important receptor systems, highlighting their potential as therapeutic agents for a range of neurological and immunological disorders. nih.govpnrjournal.com
GABAA Receptors: Certain non-benzodiazepine cinnoline derivatives have been developed as modulators of the γ-aminobutyric acid type A (GABAA) receptor. nih.gov These compounds can act as positive allosteric modulators, enhancing the effect of GABA and producing anxiolytic effects. nih.gov
Colony-Stimulating Factor-1 Receptor (CSF-1R): The cinnoline scaffold has been utilized to develop potent inhibitors of CSF-1R. nih.gov Specifically, 3-amido-4-anilinocinnoline derivatives have been synthesized to target CSF-1R, a key receptor in the regulation of macrophage development and survival. nih.gov Inhibition of CSF-1R is a promising strategy for the treatment of various cancers and inflammatory diseases. nih.gov
Histamine (B1213489) H3 Receptor (H3R): Cinnoline-based compounds have been designed as antagonists for the histamine H3 receptor. nih.gov H3R antagonists are being investigated for their potential in treating a variety of central nervous system disorders, including cognitive impairments and sleep-wake disorders. nih.gov
Table 2: Receptor Interactions of Cinnoline Derivatives
| Receptor Target | Type of Interaction | Investigated Cinnoline Derivative Class | Potential Therapeutic Application |
|---|---|---|---|
| GABAA | Positive Allosteric Modulator nih.gov | Non-benzodiazepine cinnolines nih.gov | Anxiety Disorders nih.gov |
| CSF-1R | Inhibitor nih.gov | 3-amido-4-anilinocinnolines nih.gov | Cancer, Inflammatory Diseases nih.gov |
| H3R | Antagonist nih.gov | Cinnoline-based compounds nih.gov | CNS Disorders nih.gov |
Bacterial Efflux Pump Inhibition
The rise of multidrug-resistant bacteria is a major global health concern, and the inhibition of bacterial efflux pumps is a key strategy to overcome this resistance. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and efficacy. nih.govnih.govmdpi.comresearchgate.net
While direct studies on this compound are lacking, research on the closely related quinoline derivatives has demonstrated their potential as efflux pump inhibitors (EPIs). nih.gov Various quinoline derivatives have been shown to significantly increase the susceptibility of multidrug-resistant bacteria, such as Enterobacter aerogenes, to a range of structurally unrelated antibiotics. nih.gov These compounds are believed to inhibit the function of efflux pumps like the AcrAB-TolC system, thereby restoring the activity of conventional antibiotics. nih.gov The structural similarity between quinolines and cinnolines suggests that cinnoline derivatives, including this compound, could also possess efflux pump inhibitory activity.
Table 3: Bacterial Efflux Pump Inhibition by Related Heterocyclic Compounds
| Compound Class | Bacterial Strain | Efflux Pump System | Observed Effect |
|---|---|---|---|
| Quinoline derivatives nih.gov | Enterobacter aerogenes nih.gov | AcrAB-TolC nih.gov | Increased susceptibility to antibiotics nih.gov |
Modulation of Cellular Processes
Beyond direct enzyme and receptor interactions, cinnoline derivatives have been found to modulate fundamental cellular processes, which contributes to their therapeutic potential, particularly in the area of oncology.
Tubulin Polymerization: Several studies have identified cinnoline derivatives as potential inhibitors of tubulin polymerization. nih.govelsevierpure.comresearchgate.net Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance. By interfering with tubulin polymerization, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govelsevierpure.comresearchgate.net Molecular docking studies have suggested that certain cinnoline derivatives may bind to the colchicine (B1669291) binding site on tubulin. nih.gov
Cytokine Regulation: While direct evidence for cytokine regulation by this compound is not available, the role of cinnoline derivatives as inhibitors of targets like CSF-1R implies an indirect effect on cytokine signaling. nih.gov Macrophages, which are regulated by CSF-1R signaling, are a major source of various cytokines. By modulating macrophage activity, CSF-1R inhibitors can influence the cytokine milieu in the tumor microenvironment and in inflammatory conditions.
Table 4: Modulation of Cellular Processes by Cinnoline Derivatives
| Cellular Process | Mechanism of Action | Investigated Cinnoline Derivative Class | Potential Therapeutic Application |
|---|---|---|---|
| Tubulin Polymerization | Inhibition of microtubule formation nih.govelsevierpure.comresearchgate.net | Various cinnoline derivatives nih.govelsevierpure.comresearchgate.net | Cancer |
| Cytokine Regulation | Indirect, via inhibition of targets like CSF-1R nih.gov | 3-amido-4-anilinocinnolines nih.gov | Cancer, Inflammatory Diseases |
Diverse Applications and Emerging Research Fronts for Cinnoline Derivatives
Applications in Medicinal Chemistry and Chemical Biology
The versatile structure of the cinnoline (B1195905) ring has allowed for the development of derivatives with a broad spectrum of biological activities, making it a focal point of research in the quest for new therapeutic agents. pnrjournal.com
Antimicrobial Agent Development (Antibacterial, Antifungal, Antitubercular, Antimalarial)
Cinnoline derivatives have demonstrated significant potential in combating a variety of microbial pathogens.
Antibacterial: Several classes of cinnoline derivatives have shown promising antibacterial activity. Studies on cinnoline sulphonamides, which combine the cinnoline and sulphonamide moieties, have revealed potent activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govnih.gov Notably, derivatives with halogen substitutions (e.g., chloro, bromo) often exhibit enhanced antibacterial effects, sometimes at lower concentrations than standard drugs like norfloxacin. nih.govnih.gov Another study highlighted that indolo[3,2-c]cinnolines also possess antibacterial properties. nih.gov Furthermore, cinnoline derivatives incorporating a pyrazoline ring have been investigated as dual anti-inflammatory and antibacterial agents, with electron-withdrawing substituents on the phenyl group enhancing their activity against bacteria. nih.gov
Antifungal: The antifungal potential of cinnoline derivatives has been evaluated against various pathogenic fungi, including Aspergillus niger and Candida albicans. nih.govnih.gov Cinnoline-based sulphonamides and halogen-substituted cinnoline thiophene (B33073) and furan (B31954) derivatives have been identified as particularly potent antifungal agents. nih.gov Pyrazole-based cinnoline derivatives have also demonstrated significant activity against various pathogenic fungi. nih.gov Research on indolo[3,2-c]cinnolines further confirmed the antifungal capabilities of this class of compounds. nih.gov
Antitubercular: The global health challenge posed by tuberculosis, particularly drug-resistant strains, has spurred the search for novel therapeutic agents. Cinnoline derivatives have emerged as a promising area of investigation. A series of novel cinnoline compounds screened for activity against Mycobacterium tuberculosis H37Rv strain showed minimum inhibitory concentrations (MIC) ranging from >100 to 12.5 µg/ml. jocpr.comijpsr.com One particularly potent compound identified in another study was 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, which showed promising activity against resistant strains of M. tuberculosis. nih.gov
Antimalarial: The fight against malaria has also benefited from research into cinnoline chemistry. Pyrazole-based cinnoline derivatives have been synthesized and tested for their activity against the protozoan parasite Plasmodium falciparum, with some compounds showing significant antimalarial potential. nih.gov
Interactive Data Table: Antimicrobial Activity of Cinnoline Derivatives
| Derivative Class | Activity Type | Target Organisms | Key Findings | Reference(s) |
| Cinnoline Sulphonamides | Antibacterial, Antifungal | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Halogen-substituted derivatives showed potent activity at lower concentrations. | nih.govnih.gov |
| Indolo[3,2-c]cinnolines | Antibacterial, Antifungal | Various bacteria and fungi | Demonstrated broad-spectrum antimicrobial activity. | nih.gov |
| Pyrazolo[4,3-c]cinnolines | Antibacterial | S. aureus, B. subtilis, E. coli | Electron-withdrawing groups enhanced antibacterial action. | nih.gov |
| Pyrazole-based Cinnolines | Antitubercular, Antifungal, Antimalarial | M. tuberculosis, Various fungi, P. falciparum | A sulphonamide derivative was highly potent against resistant TB strains. | nih.gov |
| Novel Cinnoline Library | Antitubercular | M. tuberculosis H37Rv | Compounds exhibited MIC values as low as 12.5 µg/ml. | jocpr.comijpsr.com |
Anti-inflammatory and Analgesic Agent Development
Chronic inflammation is a key factor in numerous diseases, driving the demand for new anti-inflammatory drugs. Cinnoline derivatives have shown considerable promise in this area. Researchers have developed series of cinnolines, such as those fused with a pyrazoline nucleus, that exhibit potent anti-inflammatory activity. nih.govpnrjournal.com Structure-activity relationship studies revealed that compounds with electron-donating groups (e.g., methoxy, hydroxyl) on an attached phenyl ring had the highest activity. nih.gov In some cases, the anti-inflammatory potency of these derivatives was comparable to standard drugs like phenylbutazone. slideshare.net
In addition to their anti-inflammatory effects, certain cinnoline derivatives have been evaluated for their analgesic (pain-relieving) properties. A study on novel cinnoline fused Mannich bases demonstrated significant analgesic effects in an acetic acid-induced writhing test in mice. impactfactor.org Other synthetic cinnoline derivatives also exhibited notable pain relief, suggesting their potential as alternatives in pain management. wisdomlib.org
Interactive Data Table: Anti-inflammatory and Analgesic Research on Cinnoline Derivatives
| Derivative Class | Activity Type | Model/Assay | Key Findings | Reference(s) |
| Cinnolines with Pyrazoline | Anti-inflammatory | Rat Paw Edema | Electron-donating groups on the phenyl moiety enhanced activity. Inhibition up to 58.50%. | nih.govpnrjournal.com |
| Pyrazolo[4,3-c]cinnolines | Anti-inflammatory | In vivo models | Compounds with electron-donating groups in the benzoyl ring were more active. | nih.govpnrjournal.com |
| Cinnoline Fused Mannich Bases | Analgesic | Acetic Acid-Induced Writhing Test | Showed significant dose-dependent analgesic activity. | impactfactor.org |
| General Cinnoline Derivatives | Analgesic | Acetic Acid-Induced Writhing Test | Compounds S1 and S5 showed significant protection of 51.94% and 65.14%, respectively. | wisdomlib.org |
Antiviral Agent Development
While the antiviral properties of cinnoline derivatives are a less explored area compared to their other biological activities, the structural similarity to quinolines suggests significant potential. pnrjournal.comijper.org The quinoline (B57606) scaffold is present in numerous established antiviral agents and has shown activity against a wide range of viruses, including Zika virus, herpes virus, human immunodeficiency virus (HIV), and Ebola virus. nih.govresearchgate.net Given that cinnoline is an isostere of quinoline, it represents a promising, yet underexplored, scaffold for the development of novel antiviral drugs.
Research in Neurodegenerative Diseases
Direct research into the application of cinnoline derivatives for neurodegenerative conditions like Alzheimer's and Parkinson's disease is limited. However, the closely related quinoline scaffold has been the subject of extensive investigation in this field. walshmedicalmedia.comzenodo.org Numerous quinoline derivatives have been synthesized and studied as selective inhibitors of Acetylcholinesterase (AChE), a key enzyme target in Alzheimer's therapy. walshmedicalmedia.comresearchgate.net Furthermore, specific quinoline derivatives have been developed as phosphodiesterase 5 (PDE5) inhibitors and as imaging agents for the detection of amyloid plaques and neurofibrillary tangles associated with Alzheimer's disease. nih.govgoogle.com This successful application of the quinoline structure provides a strong rationale for future exploration of cinnoline derivatives for similar therapeutic targets in neurodegenerative disorders.
Anticancer Research
The development of cinnoline-based anticancer agents is a highly active area of research. wisdomlib.org These compounds have been shown to exert cytotoxic effects against a variety of tumor cell lines through diverse mechanisms of action. tandfonline.com For instance, substituted dibenzo[c,h]cinnolines have been identified as non-camptothecin topoisomerase 1 (TOP1) inhibitors. nih.gov Another series of cinnoline derivatives was developed as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a key pathway in cancer cell proliferation and survival. nih.gov Studies on dihydrobenzo[h]cinnoline-5,6-dione derivatives and 3-acetyl-6-(substituted benzoyl) cinnolin-4(1H)-one derivatives have demonstrated significant cytotoxic activity against epidermoid carcinoma (KB), hepatoma (Hep-G2), and breast cancer (MCF-7) cell lines, with some compounds showing IC₅₀ values in the sub-micromolar range. nih.govtandfonline.com
Interactive Data Table: Anticancer Activity of Cinnoline Derivatives
| Derivative Class | Target/Mechanism | Cancer Cell Lines | Key Findings | Reference(s) |
| Dibenzo[c,h]cinnolines | Topoisomerase 1 (TOP1) Inhibition | Various | The methylenedioxy group was found to be crucial for activity. | nih.gov |
| General Cinnoline Derivatives | PI3K Inhibition | HCT116, A549, U87-MG | Most compounds displayed nanomolar inhibitory activities against PI3Ks. Compound 25 had an IC₅₀ of 0.264 μM against HCT116. | nih.gov |
| Dihydrobenzo[h]cinnoline-5,6-diones | Cytotoxicity | KB, Hep-G2 | A derivative with a 4-NO₂C₆H₄ substituent showed potent activity with IC₅₀ values of 0.56 µM (KB) and 0.77 µM (Hep-G2). | nih.gov |
| 3-acetyl-6-(benzoyl)cinnolin-4(1H)-ones | TACE Inhibition / Cytotoxicity | MCF-7 | Derivatives showed promising binding to the TACE enzyme and cytotoxicity against breast cancer cells. | tandfonline.com |
Contributions to Agrochemical Sciences (e.g., Herbicides, Fungicides, Insecticides, Molluscicides)
Beyond medicinal applications, the chemical scaffold of cinnoline has also found utility in the agrochemical sector. Derivatives of cinnoline have been approved for agricultural use, demonstrating efficacy as both fungicides and herbicides. ijper.org This application leverages the inherent biological activity of the cinnoline nucleus against various organisms, extending its utility from human health to crop protection. While detailed studies on their specific modes of action as herbicides or insecticides are less prevalent in the surveyed literature, their established use underscores the versatility of this heterocyclic system and points to an area ripe for further research and development.
Role in Material Science and Photonics (e.g., Dyes, Optical, and Luminescent Reagents)
Cinnoline derivatives, a class of nitrogen-containing heterocyclic compounds, are attracting growing interest in the fields of material science and photonics. Their rigid, planar structure and extended π-conjugated system provide a foundation for unique photophysical properties, making them promising candidates for the development of novel dyes, optical materials, and luminescent reagents. While research into the specific compound 8-Methylcinnolin-4-amine is still in its nascent stages, an understanding of the broader cinnoline family, coupled with the known effects of its specific functional groups, allows for an informed discussion of its potential in these cutting-edge applications.
The core cinnoline structure can be systematically modified with various functional groups to fine-tune its electronic and optical properties. The introduction of an electron-donating amino group at the 4-position and a methyl group at the 8-position of the cinnoline ring, as seen in This compound , is expected to significantly influence its behavior as a functional material. The amino group, a potent auxochrome, can enhance the delocalization of π-electrons within the aromatic system, often leading to a bathochromic (red) shift in the absorption and emission spectra. The methyl group, while less electronically active, can impact the molecule's solubility, crystal packing, and steric hindrance, which in turn can affect its photophysical properties in the solid state.
Cinnoline-based structures have been explored as scaffolds for new types of dyes. The inherent aromaticity and the presence of nitrogen atoms in the cinnoline ring create a system capable of intramolecular charge transfer (ICT), a key characteristic for many modern dyes. This ICT character can be enhanced by the strategic placement of electron-donating and electron-withdrawing groups. In the case of This compound , the amino group acts as a strong electron donor, which could lead to significant ICT upon photoexcitation. This property is highly desirable for applications such as solvatochromic dyes, where the color of the dye changes with the polarity of the solvent. Such dyes are valuable as probes for studying local environments in chemical and biological systems.
Furthermore, the fusion of the cinnoline moiety with other chromophoric systems has led to the development of novel hybrid fluorophores. For instance, the "CinNapht" dyes, which feature a cinnoline ring fused to a naphthalimide dye, exhibit red-shifted emissions, large Stokes shifts, and fluorescence quantum yields suitable for bio-imaging applications. This demonstrates the potential of the cinnoline core as a building block for creating sophisticated dye molecules. The specific substitution pattern of This compound could be a starting point for the design of new dyes with tailored properties.
The optical properties of cinnoline derivatives are intrinsically linked to their molecular structure. The absorption and emission wavelengths, as well as the fluorescence quantum yield, can be modulated by chemical modifications. The introduction of an amino group, as in This compound , is known to often enhance fluorescence intensity and can induce solvatochromic effects, where the emission wavelength is dependent on the polarity of the surrounding medium. nih.gov This sensitivity to the environment makes such compounds interesting for use as optical sensors.
Research on cinnoline-containing poly(arylene ethynylene)s has demonstrated their potential as fluorescent chemosensors. These polymers exhibit fluorescence quenching in the presence of certain metal ions, such as Pd²⁺, suggesting that the cinnoline moiety can act as a recognition site. The amine group in This compound could also serve as a binding site for specific analytes, potentially leading to changes in its fluorescence upon binding.
The methyl group in This compound may also play a crucial role in its optical properties, particularly in the solid state. By introducing steric hindrance, the methyl group could disrupt intermolecular π-π stacking, which often leads to fluorescence quenching. This could potentially result in aggregation-induced emission (AIE), a phenomenon where non-emissive molecules in solution become highly luminescent in the aggregated or solid state. semanticscholar.org AIE-active materials are of great interest for applications in organic light-emitting diodes (OLEDs) and solid-state sensors.
To illustrate the typical optical properties of functionalized cinnolines, the following table presents data for some related derivatives. It is important to note that these values are for illustrative purposes and the specific properties of This compound would require experimental verification.
| Compound/Derivative Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Key Features |
| Cinnoline-containing Poly(arylene ethynylene)s | ~350-450 | ~450-550 | Moderate | Fluorescence quenching by Pd²⁺ |
| "CinNapht" Hybrid Dyes | ~450-500 | ~550-650 | Up to 0.33 | Large Stokes shift, solvatochromism |
| Amino-substituted N-heterocycles (general) | Varies | Varies | Can be high | Potential for ICT and solvatochromism |
The development of luminescent reagents for various applications, from bio-imaging to materials inspection, is a rapidly advancing field. Cinnoline derivatives, with their tunable fluorescence properties, are emerging as a promising class of compounds for such applications. The potential for This compound as a luminescent reagent is rooted in the combined electronic effects of its amino and methyl substituents on the cinnoline core.
The amino group can not only enhance the intrinsic fluorescence of the cinnoline ring but also serve as a reactive handle for conjugation to other molecules, such as biomolecules or polymers. This would allow for the development of targeted fluorescent probes. The methyl group, by influencing the solid-state packing and potentially promoting AIE, could lead to the development of bright, solid-state luminescent materials.
Emerging research in this area is focused on the design and synthesis of novel cinnoline derivatives with optimized photophysical properties. This includes the development of synthetic methodologies to introduce a wide range of functional groups onto the cinnoline scaffold, allowing for precise control over their absorption, emission, and environmental sensitivity. The exploration of tricyclic and polycyclic cinnoline-based systems is also a promising avenue for creating new materials with enhanced performance characteristics.
The following table summarizes some of the research findings on the luminescent properties of cinnoline derivatives:
| Research Area | Key Findings | Potential Applications |
| Chemosensors | Cinnoline-containing polymers show fluorescence quenching in the presence of specific metal ions. | Environmental monitoring, industrial process control. |
| Bio-imaging | Fused cinnoline-naphthalimide dyes exhibit properties suitable for cellular imaging. | Medical diagnostics, biological research. |
| Organic Electronics | The cinnoline core is being investigated as a building block for organic electronic materials. nih.gov | OLEDs, organic solar cells. |
Future Perspectives and Unaddressed Research Questions for 8 Methylcinnolin 4 Amine
Development of Novel and Sustainable Synthetic Routes
A primary area for future investigation is the development of more efficient and environmentally friendly methods for synthesizing 8-Methylcinnolin-4-amine. While classical methods for creating the cinnoline (B1195905) core exist, such as those starting from arenediazonium salts or aryl hydrazones, there is a pressing need for more sustainable approaches. benthamdirect.comresearchgate.net
Future research should focus on:
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry has seen the rise of metal-catalyzed reactions as powerful tools for forming C-C and C-N bonds. benthamdirect.com The application of catalysts based on palladium, copper, or rhodium could offer more direct and higher-yielding pathways to the 8-methylcinnoline (B1613027) scaffold.
C-H Activation Strategies: Direct C-H bond activation and functionalization are at the forefront of green chemistry. Developing a synthetic route that utilizes C-H activation could significantly reduce the number of steps, minimize waste, and avoid the need for pre-functionalized starting materials.
Microwave-Assisted Synthesis: The use of controlled microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of various substituted cinnolines. researchgate.net A key unaddressed question is the optimization of microwave-assisted protocols for the specific and efficient synthesis of this compound.
One-Pot and Multi-Component Reactions: Designing a one-pot or multi-component reaction where multiple bonds are formed in a single operation would represent a significant advance in efficiency. researchgate.net Such a strategy for this compound has yet to be explored.
These novel synthetic strategies could provide more accessible and cost-effective routes to this compound, thereby facilitating broader biological screening and development.
Integration of Advanced Computational Methods for Predictive Modeling
The use of computational, or in silico, methods is becoming indispensable in modern drug discovery for predicting the biological activity of small molecules. nih.gov For this compound, a compound with limited published biological data, computational modeling offers a powerful tool to guide future experimental work.
Key areas for development include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of 3D-QSAR models can help in understanding the relationship between the chemical structure of cinnoline derivatives and their biological activity. ijper.org Such models could predict the potential efficacy of this compound and guide the design of more potent analogs.
Molecular Docking Studies: Identifying potential protein targets can be accelerated through molecular docking simulations. By screening this compound against libraries of known protein structures, researchers can generate hypotheses about its mechanism of action that can then be tested experimentally.
Machine Learning and AI: The application of machine learning and deep learning models to predict bioactivity is a rapidly advancing field. consensus.appresearchgate.net Training these models on existing data for other cinnoline and quinoline (B57606) derivatives could help to predict the potential therapeutic applications of this compound.
A significant unaddressed question is how accurately these predictive models can forecast the real-world biological activity and potential off-target effects of this specific compound. nih.gov
Exploration of Polypharmacology and Multi-Targeting Strategies
The traditional "one molecule, one target" approach to drug discovery is increasingly being supplemented by multi-target strategies, which can offer improved efficacy and reduced risk of drug resistance. mdpi.com Many heterocyclic compounds, including quinoline derivatives, are known to interact with multiple biological targets. researchgate.netnih.gov
Future research on this compound should investigate:
Multi-Target Drug Design: A key research question is whether this compound can be developed as a multi-target agent. mdpi.com For instance, in cancer therapy, a compound that simultaneously inhibits multiple kinases or signaling pathways could be highly effective.
Broad-Spectrum Activity: Cinnoline derivatives have been reported to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. mdpi.comnih.gov A systematic investigation into the polypharmacology of this compound could reveal a broader therapeutic potential than is currently known.
The central unaddressed question in this area is identifying the specific combination of targets that this compound might modulate and whether these interactions can be therapeutically beneficial.
Identification and Validation of Undiscovered Biological Targets and Pathways
While the broader cinnoline class has been studied, the specific biological targets of this compound remain largely uncharacterized. A critical future direction is the unbiased identification and subsequent validation of its molecular targets and the pathways it modulates.
Prospective research avenues include:
Affinity-Based Proteomics: Techniques such as chemical proteomics can be used to "fish out" the protein targets of this compound from cell lysates, providing direct evidence of its molecular interactions.
Phenotypic Screening: High-content screening of this compound in various cell models can reveal its effects on cellular phenotypes. Subsequent mechanistic studies can then be used to connect these phenotypic changes to specific biological pathways.
Target Validation: Once potential targets are identified, it is crucial to validate their role in the compound's mechanism of action using techniques like genetic knockdown (e.g., siRNA or CRISPR) or enzymatic assays.
A fundamental unaddressed question is what novel or unexpected biological targets this compound interacts with, which could open up new therapeutic possibilities.
Synergistic Approaches Combining Experimental Synthesis and Theoretical Prediction
The most powerful approach to advancing our understanding of this compound will involve a close integration of experimental and theoretical methods. This synergistic strategy allows for a feedback loop where computational predictions guide experimental work, and the results of those experiments are used to refine the computational models.
This integrated approach would involve:
Iterative Design-Synthesize-Test Cycles: Computational models can be used to design a small, focused library of derivatives based on the this compound scaffold. These compounds can then be synthesized and tested, with the results used to improve the next generation of predictive models.
Validating Computational Hypotheses: Molecular docking might predict that this compound binds to a specific enzyme. This hypothesis can then be directly tested through experimental binding and activity assays.
Microkinetic Modeling: For optimizing synthetic routes, microkinetic modeling can be a valuable computational tool to simulate the concentration of catalytically relevant species over time, providing a more detailed understanding of the reaction mechanism to compare with experimental data. researchgate.net
The overarching unaddressed question is how to most effectively integrate these diverse methodologies to accelerate the discovery and development process for this compound and related compounds.
Q & A
Basic: What are the established synthetic routes for 8-Methylcinnolin-4-amine, and how are reaction conditions optimized?
Synthesis typically involves cyclization of substituted aniline precursors or modification of quinoline derivatives. For example, nucleophilic aromatic substitution (NAS) under reflux with ammonia/amines in solvents like ethanol or methanol is common . Optimization focuses on:
- Catalyst selection : Transition metals (e.g., Pd/C) may enhance yield in NAS reactions.
- Temperature control : Reflux (70–100°C) balances reactivity and side-product minimization.
- Purification : Column chromatography or recrystallization isolates the compound from byproducts .
Basic: Which spectroscopic techniques confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Identifies methyl groups (δ 2.3–2.5 ppm for CH₃) and aromatic protons (δ 6.8–8.5 ppm). Splitting patterns distinguish substitution positions .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~159 for C₁₀H₉N₂) confirm molecular weight. Fragmentation patterns validate the cinnoline backbone .
- FT-IR : N-H stretches (~3350 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) confirm amine and heterocyclic groups .
Advanced: How do computational methods predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Methyl groups at position 8 increase electron density on the cinnoline ring, favoring electrophilic attacks .
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility for biological assays .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Comparative assays : Replicate studies using standardized protocols (e.g., IC₅₀ measurements in cancer cell lines) .
- Meta-analysis : Cross-reference data from SciFinder and Reaxys to identify variables (e.g., substituent effects, assay conditions) causing discrepancies .
- Structural validation : Confirm compound identity via X-ray crystallography if NMR/MS data conflict .
Basic: What biological targets are associated with this compound, and what mechanisms are proposed?
- Anticancer activity : Inhibits topoisomerase II or tubulin polymerization, disrupting cell division .
- Antimicrobial targets : Binds to bacterial DNA gyrase, mimicking quinolone antibiotics .
- Mechanistic studies : Use fluorescence quenching assays to monitor protein-ligand interactions .
Advanced: How does the methyl group at position 8 influence the stability and reactivity of cinnolin-4-amine derivatives?
- Steric effects : The methyl group hinders planarization, reducing π-stacking interactions and altering solubility .
- Electronic effects : Methyl acts as an electron donor, increasing electron density on the cinnoline ring and enhancing electrophilic substitution at positions 3 and 5 .
- Stability studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) quantify hydrolytic stability under physiological conditions .
Methodological: What strategies optimize the yield of this compound in multi-step syntheses?
- Retrosynthetic planning : Prioritize steps with high atom economy (e.g., cyclization over functional group interconversions) .
- In-line monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times .
- Byproduct mitigation : Add scavengers (e.g., molecular sieves) to absorb water in condensation reactions .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound analogs?
- Substituent libraries : Synthesize derivatives with halogens, methoxy, or nitro groups at positions 3, 5, or 7 .
- 3D-QSAR models : Use CoMFA or CoMSIA to correlate electronic/steric parameters with bioactivity .
- Crystallography : Resolve ligand-target complexes (e.g., with kinases) to identify critical binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
